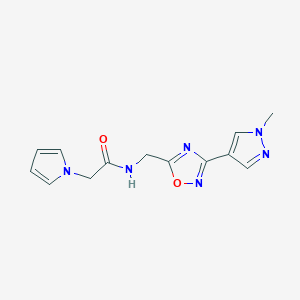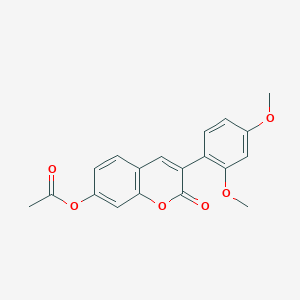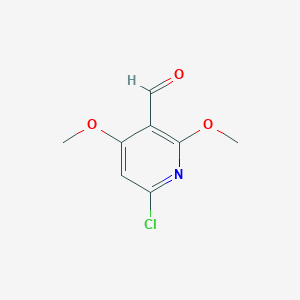
N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C10H14ClF3N. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and methylamine.
Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with methylamine to form N-Methyl-1-[4-(trifluoromethyl)phenyl]methanamine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure efficient production.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanone.
Reduction: Formation of N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of N-Methyl-1-[4-(substituted)phenyl]ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in biochemical studies to investigate the effects of trifluoromethyl-substituted compounds on biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- 1-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine;hydrochloride
- N-Methyl-4-(trifluoromethyl)benzylamine
Comparison: N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a trifluoromethyl group and its hydrochloride salt form. This uniqueness imparts distinct chemical and biological properties, making it valuable in various applications compared to its similar compounds.
Eigenschaften
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13;/h3-7,14H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTCEWHYWLRIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]propan-1-one](/img/structure/B2891674.png)
![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide](/img/structure/B2891675.png)




![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)
![N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2891684.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2891686.png)
![1,1-difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)
![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2891690.png)

